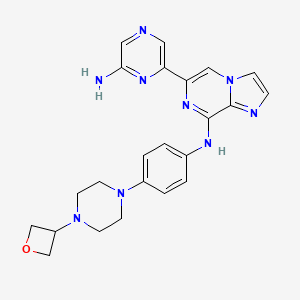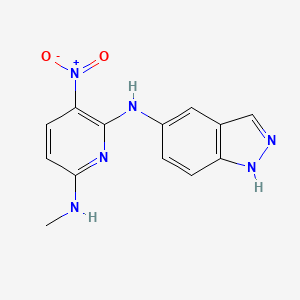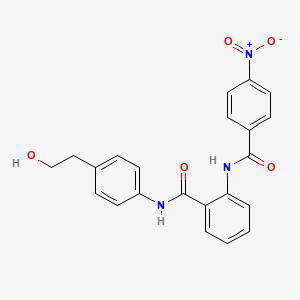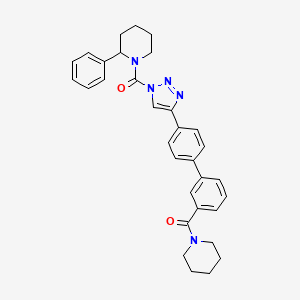
Lanraplenib
Vue d'ensemble
Description
Lanraplenib est un nouvel inhibiteur oral sélectif de la tyrosine kinase de la rate. Il s'est montré prometteur dans le traitement des maladies auto-immunes et de certains types de cancer en modulant les voies de signalisation des cellules immunitaires. This compound est particulièrement reconnu pour son potentiel dans le traitement du lupus érythémateux systémique et de la leucémie myéloïde aiguë .
Applications De Recherche Scientifique
Lanraplenib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of spleen tyrosine kinase inhibition on various biochemical pathways.
Biology: this compound is utilized in research to understand its effects on immune cell signaling and function.
Medicine: It is being investigated for its therapeutic potential in treating autoimmune diseases like systemic lupus erythematosus and cancers such as acute myeloid leukemia.
Industry: This compound is also explored for its potential use in developing new therapeutic agents and drug formulations .
Mécanisme D'action
Target of Action
Lanraplenib is a selective oral inhibitor of Spleen Tyrosine Kinase (SYK) . SYK is a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . It plays a crucial role in the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis (LN), diseases where B cells are critical mediators .
Mode of Action
This compound interacts with its target, SYK, by inhibiting its activity. This inhibition blocks the signaling from immunoreceptors, including the B cell receptor . In human B cells in vitro, this compound inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production .
Biochemical Pathways
The inhibition of SYK by this compound affects multiple downstream pathways. In FLT3-ITD mutated AML cells, this compound was found to abrogate multiple downstream FLT3-ITD leukemogenic signaling pathways including JAK/STAT3/5, MAPK, mTOR, and OXPHOS .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It has been shown to have favorable pk, pd, and safety in healthy volunteers and patients with autoimmune diseases .
Result of Action
The inhibition of SYK by this compound has significant effects at the molecular and cellular levels. In vitro, it inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . In vivo, treatment of NZB/W mice with this compound improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . Furthermore, it preserved kidney morphology and reduced glomerular IgG deposition .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, during the acclimation and study periods, animals were housed in a laboratory environment with temperatures ranging 67–76°F and relative humidity of 30–70% . .
Analyse Biochimique
Biochemical Properties
Lanraplenib interacts with the SYK enzyme, a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . This compound inhibits SYK activity in platelets via the glycoprotein VI (GPVI) receptor without prolonging bleeding time in monkeys or humans .
Cellular Effects
In human B cells in vitro, this compound inhibits B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . This suggests that this compound has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of SYK . This inhibition blocks the progression of disease pathogenesis, such as lupus nephritis .
Temporal Effects in Laboratory Settings
Treatment of NZB/W mice with this compound improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The specific dosage effects of this compound in animal models are not mentioned in the available literature. It is known that treatment with this compound improved overall survival in NZB/W mice, a model of lupus nephritis .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. As a SYK inhibitor, this compound likely interacts with enzymes and cofactors involved in immunoreceptor signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not mentioned in the available literature. As an orally active drug, this compound is likely absorbed in the gastrointestinal tract and distributed throughout the body .
Subcellular Localization
The subcellular localization of this compound is not mentioned in the available literature. As a SYK inhibitor, this compound likely acts in the cytoplasm where SYK is located .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du lanraplenib implique plusieurs étapes, notamment la formation de sa structure de base et sa fonctionnalisation ultérieure. Les voies de synthèse exactes et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail. elle implique généralement l'utilisation de techniques de synthèse organique avancées pour garantir une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle de this compound implique probablement des procédés de synthèse organique à grande échelle, utilisant des réacteurs automatisés et des mesures de contrôle qualité strictes pour maintenir la cohérence et l'efficacité. Le processus de production est conçu pour être évolutif et rentable, garantissant que le composé peut être produit en quantités suffisantes pour une utilisation clinique et commerciale .
Analyse Des Réactions Chimiques
Types de réactions
Lanraplenib subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.
Substitution : This compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des vitesses de réaction et des rendements de produit optimaux .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire divers métabolites oxydés, tandis que les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les effets de l'inhibition de la tyrosine kinase de la rate sur diverses voies biochimiques.
Biologie : this compound est utilisé dans la recherche pour comprendre ses effets sur la signalisation et la fonction des cellules immunitaires.
Médecine : Il est étudié pour son potentiel thérapeutique dans le traitement des maladies auto-immunes comme le lupus érythémateux systémique et des cancers comme la leucémie myéloïde aiguë.
Industrie : This compound est également étudié pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques et de formulations médicamenteuses .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la tyrosine kinase de la rate, une tyrosine kinase non réceptrice impliquée dans la signalisation des cellules immunitaires. En bloquant l'activité de la tyrosine kinase de la rate, le this compound perturbe les voies de signalisation qui conduisent à l'activation, à la prolifération et à la survie des cellules immunitaires. Cette inhibition contribue à réduire l'inflammation et les dommages immunitaires dans des maladies comme le lupus érythémateux systémique et la leucémie myéloïde aiguë .
Comparaison Avec Des Composés Similaires
Lanraplenib est comparé à d'autres inhibiteurs de la tyrosine kinase de la rate tels que l'entospletinib et le fostamatinib. Bien que tous ces composés partagent un mécanisme d'action commun, le this compound est reconnu pour sa sélectivité accrue et ses propriétés pharmacocinétiques favorables. Cela en fait un candidat prometteur pour un développement et une utilisation clinique ultérieurs .
Liste des composés similaires
Entospletinib : Un autre inhibiteur de la tyrosine kinase de la rate ayant une activité clinique dans la leucémie myéloïde aiguë.
Fostamatinib : Un inhibiteur de la tyrosine kinase de la rate utilisé dans le traitement de la thrombocytopénie immunitaire chronique
Propriétés
IUPAC Name |
6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIGZBVOUQVIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800046-95-0 | |
| Record name | Lanraplenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanraplenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANRAPLENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)

![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)

![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)
